AB-Pinaca

Descripción general

Descripción

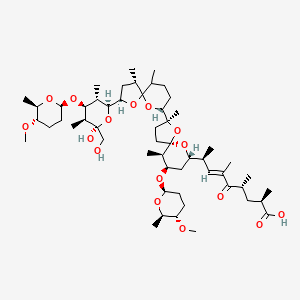

AB-PINACA es un agonista sintético del receptor cannabinoide que se identificó por primera vez como un componente de productos de cannabis sintéticos en Japón en 2012. Originalmente fue desarrollado por Pfizer en 2009 como un medicamento analgésico. El compuesto tiene una fórmula química de C18H26N4O2 y una masa molar de 330,432 g/mol. This compound actúa como un potente agonista para el receptor cannabinoide tipo 1 (CB1) y el receptor cannabinoide tipo 2 (CB2), lo que lo hace significativamente más potente que el Δ9-tetrahidrocannabinol (Δ9-THC), el principal componente psicoactivo del cannabis .

Aplicaciones Científicas De Investigación

AB-PINACA ha sido ampliamente estudiado por sus interacciones con los receptores cannabinoides. Sus aplicaciones en la investigación científica incluyen:

Química: this compound se utiliza como estándar de referencia en química analítica para la detección y cuantificación de cannabinoides sintéticos en muestras biológicas.

Biología: Los investigadores estudian this compound para comprender sus efectos sobre el sistema endocannabinoide y sus posibles beneficios terapéuticos.

Medicina: Aunque no está aprobado para uso médico, this compound se investiga por sus propiedades analgésicas y su posible uso en el control del dolor.

Mecanismo De Acción

AB-PINACA ejerce sus efectos actuando como un potente agonista para el receptor cannabinoide tipo 1 (CB1) y el receptor cannabinoide tipo 2 (CB2). El compuesto se une a estos receptores con alta afinidad, lo que lleva a la activación de las vías de señalización descendentes. Esta activación da como resultado varios efectos fisiológicos, incluyendo analgesia, euforia y percepción alterada. Los objetivos moleculares de this compound incluyen los receptores CB1 y CB2, que son parte del sistema endocannabinoide .

Análisis Bioquímico

Cellular Effects

AB-Pinaca has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and involves multiple molecular interactions. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects, as well as toxic or adverse effects at high doses, have been observed in these studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

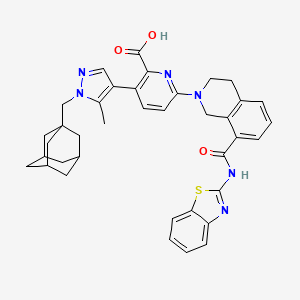

Métodos De Preparación

La preparación de AB-PINACA típicamente comienza con el ácido indazol-3-carboxílico como material de partida. La ruta sintética implica los siguientes pasos:

Formación del núcleo de Indazol: El ácido indazol-3-carboxílico se hace reaccionar con los reactivos apropiados para formar la estructura del núcleo de indazol.

Reacción de Amida: El núcleo de indazol se somete entonces a una reacción de amida con una amina adecuada para formar el grupo carboxamida.

Alquilación: El paso final implica la alquilación del núcleo de indazol con un grupo pentilo para producir this compound.

Los métodos de producción industrial para this compound siguen rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos a menudo implican el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto.

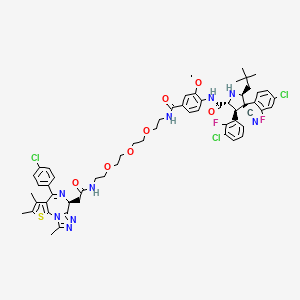

Análisis De Reacciones Químicas

AB-PINACA experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar derivados hidroxilados y cetónicos. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La reducción de this compound puede producir derivados de amina. Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el núcleo de indazol, lo que lleva a la formación de diversos derivados sustituidos.

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, cetónicos y aminas, que se pueden analizar adicionalmente utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS).

Comparación Con Compuestos Similares

AB-PINACA es estructuralmente similar a otros cannabinoides sintéticos, como:

5F-AB-PINACA: Este compuesto tiene un átomo de flúor en el grupo pentilo, lo que lo hace más potente que this compound.

ADB-PINACA: Este compuesto tiene un grupo terc-butilo en lugar de un grupo isopropilo, lo que da como resultado diferentes propiedades farmacológicas.

AB-FUBINACA: Este compuesto tiene un grupo fluorobencilo, lo que aumenta su potencia y afinidad de unión a los receptores cannabinoides.

This compound es único debido a su estructura química específica, que le permite unirse con alta afinidad a los receptores CB1 y CB2, lo que lo convierte en una herramienta valiosa para estudiar el sistema endocannabinoide y desarrollar nuevos cannabinoides sintéticos.

Propiedades

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHPAQOAAZSHS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904034 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445752-09-9 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)